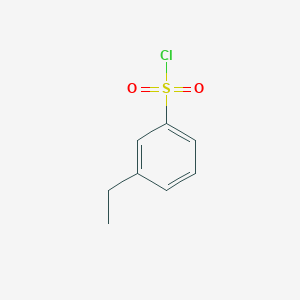

3-Ethylbenzene-1-sulfonyl chloride

CAS No.: 34586-44-2

Cat. No.: VC6768165

Molecular Formula: C8H9ClO2S

Molecular Weight: 204.67

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 34586-44-2 |

|---|---|

| Molecular Formula | C8H9ClO2S |

| Molecular Weight | 204.67 |

| IUPAC Name | 3-ethylbenzenesulfonyl chloride |

| Standard InChI | InChI=1S/C8H9ClO2S/c1-2-7-4-3-5-8(6-7)12(9,10)11/h3-6H,2H2,1H3 |

| Standard InChI Key | VIVGANIZOCUFFE-UHFFFAOYSA-N |

| SMILES | CCC1=CC(=CC=C1)S(=O)(=O)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound's structure consists of a benzene ring with two distinct functional groups:

-

A sulfonyl chloride (-SO₂Cl) group at position 1

-

An ethyl (-CH₂CH₃) substituent at position 3

This arrangement creates electronic effects that influence its reactivity – the electron-withdrawing sulfonyl chloride group deactivates the ring while directing electrophilic attacks to specific positions .

Physicochemical Properties

Critical parameters from experimental data:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₉ClO₂S | |

| Molecular Weight | 204.67 g/mol | |

| IUPAC Name | 3-ethylbenzenesulfonyl chloride | |

| SMILES | CCC1=CC(=CC=C1)S(=O)(=O)Cl | |

| InChI Key | VIVGANIZOCUFFE-UHFFFAOYSA-N |

Notable absences in available data include melting/boiling points and solubility parameters, suggesting needs for further experimental characterization .

Synthetic Methodologies

Conventional Synthesis Pathways

While specific protocols for 3-ethylbenzene-1-sulfonyl chloride remain undocumented in literature, established routes for analogous sulfonyl chlorides involve:

-

Sulfonation: Reaction of 3-ethylbenzene with chlorosulfonic acid

-

Chlorination: Subsequent treatment with PCl₅ or SOCl₂

Recent advances from sulfonyl chloride synthesis patents suggest potential improvements using continuous flow reactors and optimized stoichiometry to minimize HCl gas evolution .

Purification Challenges

The compound's moisture sensitivity necessitates anhydrous conditions during isolation. Standard techniques include:

-

Low-temperature vacuum distillation

-

Chromatographic purification (silica gel with petroleum ether/ethyl acetate)

Industrial and Research Applications

Pharmaceutical Intermediates

Key applications under investigation:

-

Prodrug development through sulfonamide linkages

-

Protein kinase inhibitors featuring sulfonyl pharmacophores

Materials Science Applications

Emerging uses include:

-

Monomers for sulfonated polymers in proton-exchange membranes

-

Surface modification agents for nanoparticle functionalization

Comparative Analysis with Structural Isomers

Critical differences between 3-ethyl and 4-ethyl isomers:

Research Frontiers and Challenges

Unresolved Technical Issues

-

Lack of detailed kinetic studies for hydrolysis reactions

-

Limited data on biological activity profiles

-

Challenges in regioselective functionalization

Promising Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume